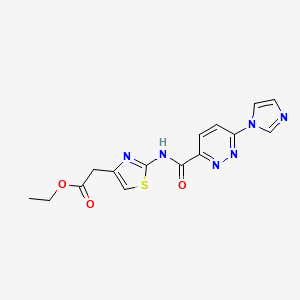

(Z)-6-((2-methylallyl)oxy)-2-(4-methylbenzylidene)benzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-6-((2-methylallyl)oxy)-2-(4-methylbenzylidene)benzofuran-3(2H)-one, also known as prenylated benzofuran, is a natural compound found in several plant species. This compound has gained significant attention in the scientific community due to its potential therapeutic properties.

Scientific Research Applications

Vibrational and Electronic Properties

Research on related benzofuran derivatives, such as the study of vibrational and electronic absorption spectra, offers insights into their physical and chemical characteristics. For instance, the vibrational and electronic properties of benzofuran derivatives have been investigated using experimental techniques and density functional theory (DFT), demonstrating the compound's potential for fluorescence imaging applications due to its emission in the yellow region (Veeraiah et al., 2012).

Environmental Degradation and Phytoremediation

Another significant application area is the environmental degradation and phytoremediation potential of benzofuran compounds. Studies have explored the metabolism of oxybenzone, a benzophenone type UV filter, in plant systems, revealing that plants can degrade such compounds through conjugation and malonylation processes. This suggests that benzofuran derivatives could be targeted for phytoremediation strategies to remove harmful substances from the environment (Chen et al., 2016).

Synthesis and Biological Activity

The synthesis of benzofuran derivatives through various chemical reactions and their potential biological activities is a crucial area of research. For example, the synthesis of pyran derivatives from 3-oxo-2,3-dihydrobenzofuran shows the versatility of benzofuran scaffolds in producing compounds with possible therapeutic applications (Mérour & Cossais, 1991). Similarly, the electrochemical synthesis of new benzofuran derivatives has been explored, demonstrating the method's efficiency and potential for creating compounds with unique properties (Moghaddam et al., 2006).

Furthermore, studies on the antioxidant activity of benzofuran derivatives synthesized through Strecker-type reactions indicate their potential for developing new antioxidants and therapeutic agents (Ezzatzadeh & Hossaini, 2018).

properties

IUPAC Name |

(2Z)-2-[(4-methylphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c1-13(2)12-22-16-8-9-17-18(11-16)23-19(20(17)21)10-15-6-4-14(3)5-7-15/h4-11H,1,12H2,2-3H3/b19-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGABSXSIIWJBSD-GRSHGNNSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-6-((2-methylallyl)oxy)-2-(4-methylbenzylidene)benzofuran-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2942599.png)

![Benzo[d][1,3]dioxol-5-yl carbonochloridate](/img/structure/B2942600.png)

![(Z)-ethyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2942602.png)

![N-(4-chlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B2942604.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2942606.png)

![8-(4-Ethoxyphenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2942608.png)

![N-(2,6-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2942609.png)

![6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N-methyl-4-pyrimidinamine](/img/structure/B2942612.png)

![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride](/img/structure/B2942615.png)